N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide

Chemical Biology Drug Discovery Medicinal Chemistry

N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide (CAS 1138443-74-9), also known as BAPA, is a synthetic N-arylpropanamide derivative characterized by a reactive bromoacetyl moiety. This electrophilic functional group is a key driver of its utility, enabling the compound to function as a targeted covalent inhibitor or chemical probe for specific nucleophilic residues, such as cysteine, in biological targets.

Molecular Formula C12H15BrN2O2
Molecular Weight 299.16 g/mol
CAS No. 1138443-74-9
Cat. No. B1389955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide
CAS1138443-74-9
Molecular FormulaC12H15BrN2O2
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C(=CC=C1)NC(=O)CBr)C
InChIInChI=1S/C12H15BrN2O2/c1-3-11(16)14-9-5-4-6-10(8(9)2)15-12(17)7-13/h4-6H,3,7H2,1-2H3,(H,14,16)(H,15,17)
InChIKeyUPCIFJWSIDEZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide (CAS 1138443-74-9)


N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide (CAS 1138443-74-9), also known as BAPA, is a synthetic N-arylpropanamide derivative characterized by a reactive bromoacetyl moiety . This electrophilic functional group is a key driver of its utility, enabling the compound to function as a targeted covalent inhibitor or chemical probe for specific nucleophilic residues, such as cysteine, in biological targets . Its molecular weight is 299.16 g/mol with the molecular formula C12H15BrN2O2, and it is typically supplied at a minimum purity of 95% . Unlike simple alkylating agents, the aniline core and propanamide tail provide structural specificity that can be exploited in structure-activity relationship (SAR) studies and inhibitor design.

Why N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide Cannot Be Replaced by Closest Analogs


The performance of the bromoacetyl warhead is highly dependent on the steric and electronic environment dictated by its carrier scaffold. Simple substitution with closely related analogs such as the 5-positional isomer (CAS 1138443-75-0) [1] or the cyclopropanecarboxamide derivative (CAS 1138443-78-3) will alter the trajectory and binding kinetics of the electrophilic group. These regioisomeric and amide-analog changes directly impact the compound's ability to access and react with the target nucleophile, thus invalidating cross-class substitution for critical SAR or probe development workflows. The specific spatial arrangement in this 3-substituted propanamide isomer is non-fungible with other variants for research targeting precise binding pockets.

N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide: Quantitative Differentiation Evidence


Regioisomeric Differentiation Enables Heterogeneous Scaffold Derivatization

The compound's reactivity and biological outcome are distinct from its 5-substituted regioisomer (CAS 1138443-75-0). The 3-position substitution on the aniline ring places the reactive bromoacetyl group at a different vector angle and distance from the propanamide tail, which influences target engagement. For instance, in kinase inhibitor design, such positional shifts are known to differentiate active compounds from inactive ones. While the 5-isomer finds use as a general synthetic intermediate [1], the 3-isomer's specific geometry makes it more suitable for applications targeting a distinct set of protein topologies.

Chemical Biology Drug Discovery Medicinal Chemistry

Amide Tail Homologation Alters LogP and Solubility Profiles

The propanamide tail in the target compound is a key differentiator from its nearest amide analog, the cyclopropanecarboxamide (CAS 1138443-78-3) [1]. The flexible linear propanamide chain contributes to different physicochemical properties compared to the rigid, strained cyclopropane ring. This directly impacts calculated partition coefficients (clogP) and aqueous solubility. While specific experimental LogP values for the 3-isomer are not publicly available, the core structural difference between a linear and a cyclic amide is a standard determinant in solubility and permeability, two critical parameters for in vitro assay performance and in vivo bioavailability [2].

Pharmacokinetics Physicochemical Properties Lead Optimization

Commercially Available Purity and Sourcing for Reproducible SAR

For the development of robust SAR, consistent and verifiable compound purity is critical. This compound is available from multiple reputable chemical suppliers with a documented minimum purity specification of 95% . This compares favorably to many research-grade bromoacetyl analogs that are synthesized in-house without rigorous quality control. The commercial availability at a defined purity standard allows for direct inter-laboratory reproducibility, a challenge often faced with lab-synthesized batches of similar reactive compounds that may degrade or vary in purity.

Procurement Quality Control SAR

Application Scenarios for N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide (CAS 1138443-74-9)


Development of Covalent Probes for Nucleases and Kinases

The compound's bromoacetyl warhead is a validated motif for designing covalent inhibitors of nucleases, as evidenced by its inclusion in broad patent families covering substituted propanamides [1]. Researchers developing active-site-directed irreversible inhibitors for targets like MRE11 or specific kinases can utilize this compound as a key intermediate or a core scaffold for further derivatization, exploiting its specific geometry to achieve target selectivity.

Structure-Activity Relationship (SAR) Exploration of N-Arylpropanamides

In medicinal chemistry campaigns, this compound serves as a critical control for probing the effects of substituent position and amide tail structure. As established, its activity and properties will differ from the 5-substituted regioisomer and the cyclopropane analog [2][3]. It is the correct choice for SAR studies where the 3-substituted, linear propanamide geometry is a fixed requirement for engaging a particular binding pocket.

Synthesis of Biologically Active Molecules and Chemical Biology Tools

As a bromoacetyl-substituted aniline derivative, this compound is particularly useful as a synthetic intermediate for more complex molecules [4]. Its commercial availability at a defined purity (≥95%) allows it to be reliably used in multi-step synthesis of activity-based probes (ABPs) or PROTACs, where the bromoacetyl group can serve as a linker attachment point or a covalent anchor for target engagement.

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